2,4-二氯-1-(4-苯基苯基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

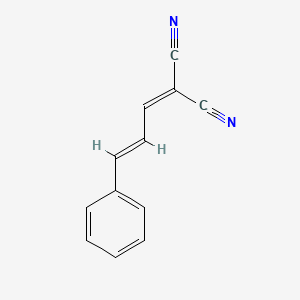

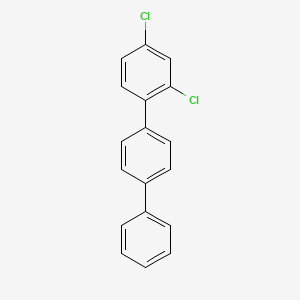

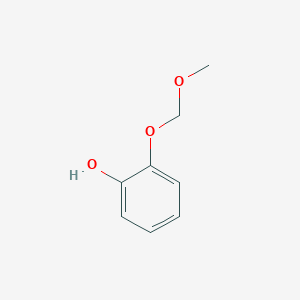

The compound "2,4-Dichloro-1-(4-phenylphenyl)benzene" is a chlorinated derivative of biphenyl, which is a class of compounds known for their two phenyl rings connected by a single covalent bond. While the specific compound is not directly studied in the provided papers, related structures and their properties have been investigated, which can offer insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, such as the benzo[1,2-b:4,5-b']dichalcogenophenes, which include sulfur, selenium, and tellurium analogs . These compounds were synthesized using a general and convenient method and were structurally characterized by single-crystal X-ray analysis. Although the specific synthesis of "2,4-Dichloro-1-(4-phenylphenyl)benzene" is not detailed, the methodologies used for synthesizing structurally similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the molecular geometry, vibrational wave numbers, and frontier molecular orbitals of a pyrazolone derivative were calculated using density functional theory (DFT), and the compound was characterized by IR, NMR, and X-ray single crystal diffraction analysis . Similarly, the molecular structure of a benzene-solvated donor–acceptor complex was determined, providing insights into the bond lengths and angles that could be expected in similar molecules . These studies suggest that "2,4-Dichloro-1-(4-phenylphenyl)benzene" would likely exhibit a planar structure with specific bond angles influenced by substituent effects.

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of "2,4-Dichloro-1-(4-phenylphenyl)benzene." However, the reactivity of chlorinated biphenyls can be inferred from the physicochemical properties and molecular interactions observed in related compounds. For example, the presence of chlorine substituents can lead to various intermolecular interactions, as seen in the dihydroxylated metabolite of dichlorobiphenyl, which displays intramolecular hydrogen bonding and π-π stacking .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been elucidated through techniques such as cyclic voltammetry (CV) and UV-vis spectra . These properties are crucial for understanding the behavior of "2,4-Dichloro-1-(4-phenylphenyl)benzene" in different environments. The presence of chlorine atoms is likely to affect the compound's polarity, solubility, and potential for forming intermolecular interactions, as evidenced by the observed molecular packing influenced by weak but significant interactions in a pyrazolone derivative .

科学研究应用

光催化氧化

2,4-二氯苯酚(2,4-DCP)是2,4-二氯-1-(4-苯基苯基)苯的一种相关化合物,其光催化氧化已被研究过。此过程受pH值影响,在不同的pH值下表现出不同的氧化机理和中间体,如苯和羟基化联苯(Tang & Huang, 1995)。

结构分析

对另一种相关化合物2,3-二氯-3',4'-二羟基联苯的研究揭示了分子内氢键和氯代苯环的结构的细节。这些见解有助于理解类似化合物的行为,包括2,4-二氯-1-(4-苯基苯基)苯(Dhakal, Parkin, & Lehmler, 2019)。

材料科学应用

超支化共轭聚(四苯基乙烯)已合成用于各种应用,如荧光光刻、光学限制和爆炸物检测。这项研究涉及聚合与2,4-二氯-1-(4-苯基苯基)苯结构相似的化合物,表明在先进材料科学中具有潜在用途(Hu et al., 2012)。

配体合成

对低配位磷中心的位阻体系的研究包括合成具有与2,4-二氯-1-(4-苯基苯基)苯相关的结构的化合物。这些研究有助于开发具有特定化学性质的新型材料(Shah et al., 2000)。

属性

IUPAC Name |

2,4-dichloro-1-(4-phenylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-16-10-11-17(18(20)12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMJLPTYAPEAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977164 |

Source

|

| Record name | 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-(4-phenylphenyl)benzene | |

CAS RN |

61576-83-8 |

Source

|

| Record name | 2,4-Dichloro-1-(4-phenylphenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)